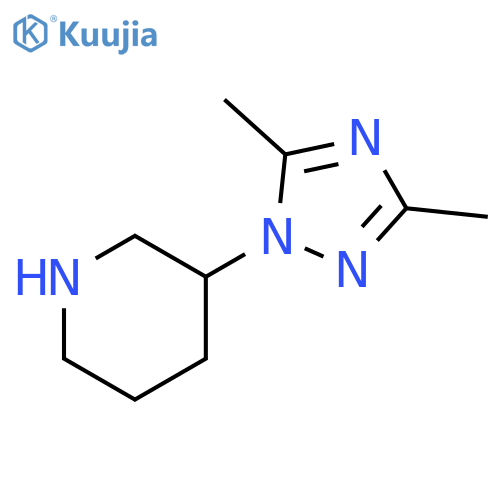Cas no 1249679-72-8 (3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)

1249679-72-8 structure
商品名:3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
CAS番号:1249679-72-8
MF:C9H16N4
メガワット:180.250141143799
CID:4581312
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-piperidine
- Piperidine, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-
- 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine
- 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine
-
- インチ: 1S/C9H16N4/c1-7-11-8(2)13(12-7)9-4-3-5-10-6-9/h9-10H,3-6H2,1-2H3
- InChIKey: BAOHPMOOLLSPSO-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(N2C(C)=NC(C)=N2)C1
計算された属性
- せいみつぶんしりょう: 180.137
- どういたいしつりょう: 180.137
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.7A^2
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-71195-2.5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 2.5g |
$1931.0 | 2023-06-08 | |
| Enamine | EN300-71195-0.25g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 0.25g |
$487.0 | 2023-06-08 | |
| Enamine | EN300-71195-1.0g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 1g |
$986.0 | 2023-06-08 | |
| TRC | D475650-10mg |
3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 10mg |
$ 70.00 | 2022-06-05 | ||
| Enamine | EN300-71195-0.5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 0.5g |
$768.0 | 2023-06-08 | |
| 1PlusChem | 1P01ABTD-2.5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 2.5g |
$2449.00 | 2024-07-10 | |
| A2B Chem LLC | AV60689-1g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 1g |
$1073.00 | 2024-04-20 | |
| Aaron | AR01AC1P-5g |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 5g |
$3955.00 | 2023-12-16 | |
| Aaron | AR01AC1P-500mg |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 500mg |
$1081.00 | 2025-02-09 | |
| A2B Chem LLC | AV60689-50mg |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine |
1249679-72-8 | 95% | 50mg |
$277.00 | 2024-04-20 |
3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine 関連文献
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1249679-72-8 (3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine) 関連製品
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
